molecular formula C7H11IN4 B2828893 3-Phenyl-1-aminoguanidine hydroiodide CAS No. 56204-41-2

3-Phenyl-1-aminoguanidine hydroiodide

Cat. No.: B2828893
CAS No.: 56204-41-2
M. Wt: 278.097
InChI Key: LSWGLZIOXCIOMG-UHFFFAOYSA-N
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Description

3-Phenyl-1-aminoguanidine hydroiodide is a chemical compound with the molecular formula C7H10N4I It is a derivative of aminoguanidine, which is known for its various applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-aminoguanidine hydroiodide typically involves the reaction of phenylhydrazine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-aminoguanidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, amines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Phenyl-1-aminoguanidine hydroiodide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoguanidine: A simpler derivative without the phenyl group, used in similar applications but with different binding properties.

    Phenylhydrazine: Another related compound, used as a precursor in the synthesis of various organic molecules.

    Guanidine: A basic compound with a wide range of applications in organic synthesis and medicinal chemistry.

Uniqueness

3-Phenyl-1-aminoguanidine hydroiodide is unique due to the presence of both the phenyl group and the aminoguanidine moiety, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile intermediate make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-amino-2-phenylguanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWGLZIOXCIOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NN.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred room temperature suspension of phenyl-carbamimidothioic acid, methyl ester, monohydroiodide (91.5 g, 0.311 mol) in absolute ethanol (280 mL) was added in one portion anhydrous hydrazine (9.8 mL, 0.31 mol), and the mixture was heated to reflux. The mixture was refluxed for 3 hours and allowed to cool. The resulting solution was purged with nitrogen to remove methanethiol and rotary evaporated to an oil. The oil was dried in vacuo briefly then dissolved in water (130 mL). The solution was rotoevaporated to an oil. The oil was dried in vacuo (50° C.), yield 87.08 g (100%). 1H NMR (DMSO-d6): δ 9.5 (br s, 0.5H), 9.0 (br s, 1.5H), 7.7 (br s, 2H), 7.4 (t, 2H), 7.2 (m, 3H), 4.8 (br s, 2H).
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

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